REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=1.[F:12][C:13]1[CH:14]=[C:15](OB(O)O)[CH:16]=[CH:17][CH:18]=1.C([O-])([O-])=O.[K+].[K+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(C)C=CC=CC=1.O.C(O)C>[F:12][C:13]1[CH:18]=[C:17]([C:2]2[CH:11]=[CH:10][C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[CH:3]=2)[CH:16]=[CH:15][CH:14]=1 |f:2.3.4,5.6,8.9.10|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
7.95 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)OB(O)O
|
Name
|
|
Quantity
|
9.81 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
dichlorobis(triphenylphosphine) palladium(II)
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.81 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0.76 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
toluene water ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C.O.C(C)O
|
Type
|
CUSTOM
|
Details
|
was stirred for 7 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with reflux
|
Type
|
CUSTOM
|
Details
|
The reaction mixture obtained
|
Type
|
EXTRACTION
|
Details
|
was extracted twice with toluene
|
Type
|
WASH
|
Details
|
The extract was washed thrice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
After the solvent was evaporated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained black solid of 15.40 g was purified with silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
obtaining a white solid of 10.98 g
|
Type
|
CUSTOM
|
Details
|
The white solid was recrystallized with a mixed solvent of Solumix/heptane in a ratio of 1:1
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)C1=CC2=CC=CC=C2C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |